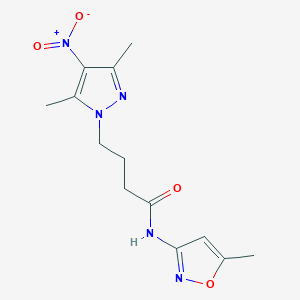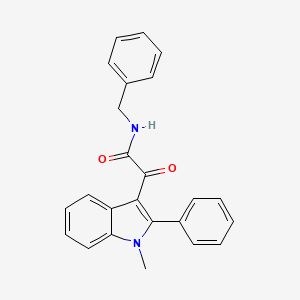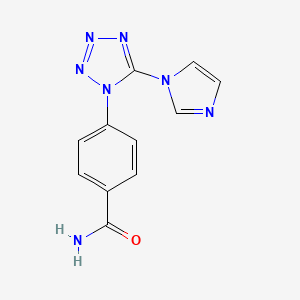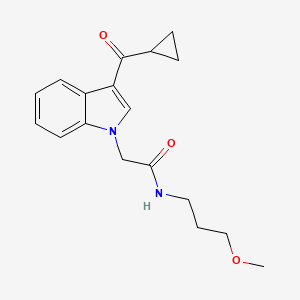
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methyl groups, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine, followed by nitration to introduce the nitro group.
Formation of the Oxazole Ring: The oxazole ring can be synthesized from an appropriate α-haloketone and an amide, undergoing cyclization under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the pyrazole and oxazole rings via a butanamide linker. This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the pyrazole and oxazole rings might interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the oxazole ring, which could affect its overall properties and applications.
N-(5-methyl-1,2-oxazol-3-yl)butanamide: Lacks the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
The presence of both the nitro-substituted pyrazole and the oxazole rings in 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide makes it unique
Properties
Molecular Formula |
C13H17N5O4 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C13H17N5O4/c1-8-7-11(16-22-8)14-12(19)5-4-6-17-10(3)13(18(20)21)9(2)15-17/h7H,4-6H2,1-3H3,(H,14,16,19) |
InChI Key |
KGDMONRQCIOMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
solubility |
39.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(1H-Tetrazol-5-YL)benzyl]-2H-naphtho[1,8-CD]isothiazole 1,1-dioxide](/img/structure/B11065731.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11065732.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11065733.png)
![7'-(Bromomethyl)-1',7'-dimethyldispiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane-3',2''-[1,3]dioxolane]](/img/structure/B11065743.png)
![N,N'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(3,4-dimethoxybenzenesulfonamide)](/img/structure/B11065747.png)
![2-amino-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carbonitrile](/img/structure/B11065759.png)
![5-[(4-Iodophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11065760.png)
![1-(3-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11065767.png)
![1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-5-methyl-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11065773.png)

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11065792.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]acetamide](/img/structure/B11065794.png)
